Patent-Disclosed PDHK1 Inhibitory Activity Versus Unsubstituted Benzothiazole Carboxamide Core
In the patent family US20130165450, the compound (Example 15) is reported as a PDHK1 inhibitor. While the patent does not disclose its exact IC50 value in the public abstract, it is listed alongside analogs where the 6-methyl substitution is associated with enhanced PDHK1 inhibitory activity compared to the unsubstituted benzothiazole-6-carboxamide core [1]. The therapeutic target database confirms its designation as a PDHK1 inhibitor patented for metastatic cancer [2].
| Evidence Dimension | PDHK1 inhibitory activity (qualitative patent disclosure) |
|---|---|
| Target Compound Data | Described as a PDHK1 inhibitor in US20130165450; specific IC50 not publicly disclosed |
| Comparator Or Baseline | Unsubstituted benzothiazole-6-carboxamide scaffold (weaker activity inferred from SAR tables) |
| Quantified Difference | Not quantified in available sources |
| Conditions | PDHK1 enzymatic assay (patent context) |
Why This Matters
The presence of the 6-methyl group on the benzothiazole ring is a critical structural determinant for PDHK1 engagement according to the patent SAR; researchers seeking PDHK1 tool compounds should not substitute with des-methyl analogs without verifying activity loss.
- [1] Tsui H.-C., Paliwal S., Fischmann T.O. Novel Thiazol-Carboximide Derivatives as PDK1 Inhibitors. US Patent Application US20130165450 A1, 2013. View Source
- [2] Therapeutic Target Database (TTD). Thiazole carboxamide derivative 6 (Drug ID: D0Z5HL). Accessed 2026-04-30. View Source
